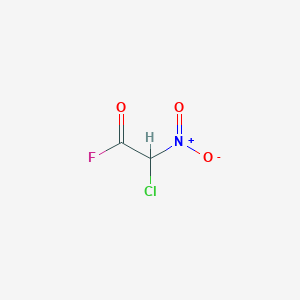
Chloro(nitro)acetyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(nitro)acetyl fluoride is an organic compound characterized by the presence of a chloro group, a nitro group, and an acetyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(nitro)acetyl fluoride can be synthesized through several methods. One common approach involves the reaction of chloroacetyl chloride with nitric acid, followed by fluorination. The reaction conditions typically require a controlled environment to prevent decomposition and ensure high yield. The use of thionyl chloride or phosphorus pentachloride can facilitate the formation of the chloroacetyl intermediate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(nitro)acetyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The acetyl fluoride moiety can be hydrolyzed to form acetic acid and hydrogen fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed under hydrogenation conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: Amides or esters.
Reduction: Amines.
Hydrolysis: Acetic acid and hydrogen fluoride.
Applications De Recherche Scientifique
Chloro(nitro)acetyl fluoride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of chloro(nitro)acetyl fluoride involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, while the nitro group can participate in redox reactions. The acetyl fluoride moiety can undergo hydrolysis, releasing fluoride ions that can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetyl chloride: Similar in structure but lacks the nitro group.
Nitroacetyl chloride: Contains a nitro group but lacks the chloro group.
Fluoroacetyl chloride: Contains a fluorine atom but lacks the nitro and chloro groups.
Uniqueness
The combination of these groups allows for versatile chemical transformations and interactions with various molecular targets .
Propriétés
Numéro CAS |
114521-96-9 |
|---|---|
Formule moléculaire |
C2HClFNO3 |
Poids moléculaire |
141.48 g/mol |
Nom IUPAC |
2-chloro-2-nitroacetyl fluoride |
InChI |
InChI=1S/C2HClFNO3/c3-1(2(4)6)5(7)8/h1H |
Clé InChI |
JKUWWCGHVIRHOF-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)F)([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


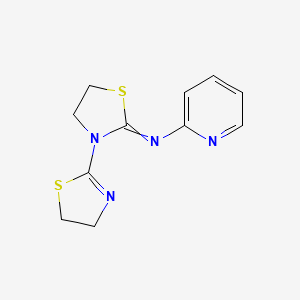
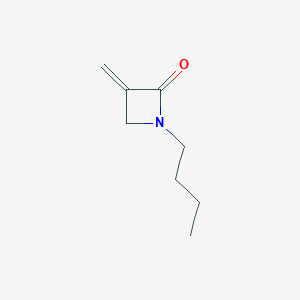
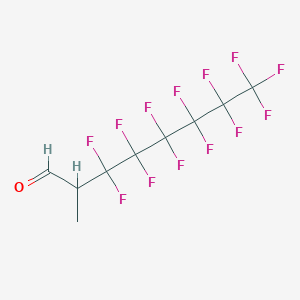
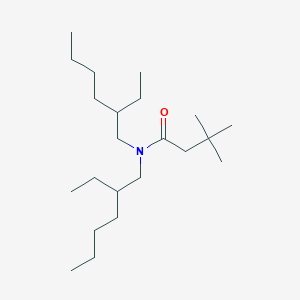
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
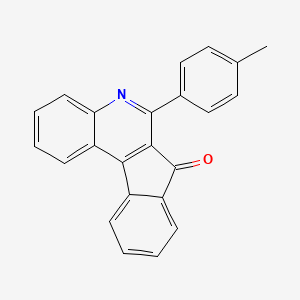
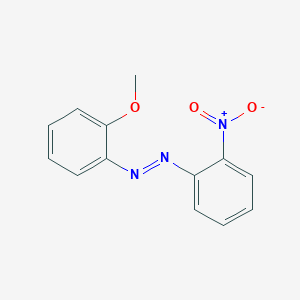
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
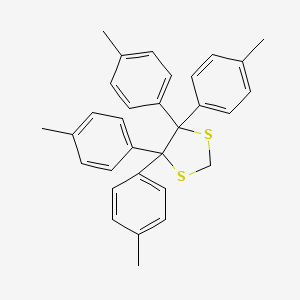

![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
